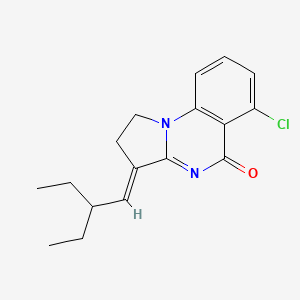
Pbrm1-BD2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pbrm1-BD2-IN-1 is a selective and cell-active inhibitor of the polybromo-1 bromodomain. This compound exhibits high binding affinity and inhibitory efficacy, making it a valuable tool in cancer research .
Preparation Methods
The synthesis of Pbrm1-BD2-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Pbrm1-BD2-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pbrm1-BD2-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the interactions of bromodomains with other molecules.
Biology: It helps in understanding the role of bromodomains in cellular processes.
Medicine: It is used in cancer research to study the effects of inhibiting bromodomains on cancer cell growth.
Mechanism of Action
Pbrm1-BD2-IN-1 exerts its effects by binding to the bromodomains of the polybromo-1 protein. This binding inhibits the interaction of bromodomains with acetylated histones, thereby affecting chromatin remodeling and gene expression. The molecular targets and pathways involved include the inhibition of bromodomain-containing proteins and the modulation of chromatin structure .
Comparison with Similar Compounds
Pbrm1-BD2-IN-1 is unique in its high binding affinity and inhibitory efficacy compared to other similar compounds. Some similar compounds include:
Pbrm1-BD2-IN-2: Another selective inhibitor of the polybromo-1 bromodomain with different binding affinities and inhibitory activities.
Pbrm1-BD2-IN-3: A compound with similar inhibitory properties but different chemical structures and binding affinities.
These comparisons highlight the uniqueness of this compound in terms of its binding affinity and inhibitory efficacy, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C17H19ClN2O |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
(3E)-6-chloro-3-(2-ethylbutylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C17H19ClN2O/c1-3-11(4-2)10-12-8-9-20-14-7-5-6-13(18)15(14)17(21)19-16(12)20/h5-7,10-11H,3-4,8-9H2,1-2H3/b12-10+ |
InChI Key |
MMHUNORYEVIGHF-ZRDIBKRKSA-N |
Isomeric SMILES |
CCC(CC)/C=C/1\CCN2C1=NC(=O)C3=C2C=CC=C3Cl |
Canonical SMILES |
CCC(CC)C=C1CCN2C1=NC(=O)C3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















